methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
Overview
Description
Methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. One common approach is to start with the appropriate amino acid derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to the inhibition of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-4-(methylthio)butanoate
- Methyl (2S)-2-amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanoate
Uniqueness
Methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for specific interactions with molecular targets .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4/c1-11(2)17(18(27)28-3)23-14(26)7-8-15-24-25-16(29-15)10-12-5-4-6-13(9-12)19(20,21)22/h4-6,9,11,17H,7-8,10H2,1-3H3,(H,23,26)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHVOSGMUSWENQ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CCC1=NN=C(O1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CCC1=NN=C(O1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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